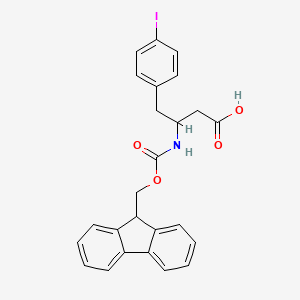![molecular formula C14H7F5O B15204248 1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15204248.png)
1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-yl) ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone is a synthetic organic compound characterized by the presence of a pentafluorinated biphenyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2’,3’,4’,5’,6’-pentafluorobiphenyl.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 2’,3’,4’,5’,6’-pentafluorobiphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the ethanone group at the para position of the biphenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with nucleophiles replacing one or more fluorine atoms.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone involves its interaction with molecular targets through various pathways:
Electrophilic Interactions: The electron-withdrawing fluorine atoms can enhance the compound’s electrophilicity, making it reactive towards nucleophiles.
Hydrophobic Interactions: The biphenyl moiety can engage in hydrophobic interactions with biological membranes or proteins.
Metabolic Pathways: The compound may undergo metabolic transformations, including reduction, oxidation, and conjugation reactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2’,3’,4’,5’,6’-Pentafluoroacetophenone: Similar structure but with a different substitution pattern.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Fully fluorinated biphenyl without the ethanone group.
2,3,4,5,6-Pentafluorobenzophenone: Contains a benzophenone moiety instead of biphenyl.
Properties
Molecular Formula |
C14H7F5O |
|---|---|
Molecular Weight |
286.20 g/mol |
IUPAC Name |
1-[4-(2,3,4,5,6-pentafluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H7F5O/c1-6(20)7-2-4-8(5-3-7)9-10(15)12(17)14(19)13(18)11(9)16/h2-5H,1H3 |
InChI Key |
VBJVBRZQEPOJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


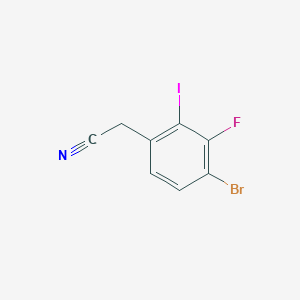
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
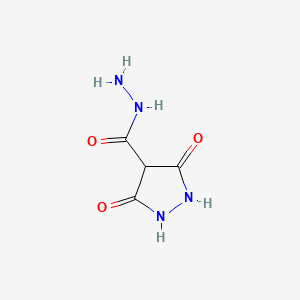

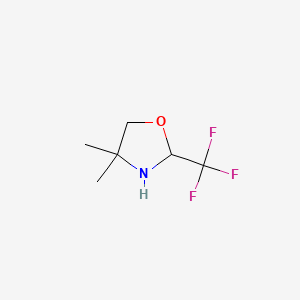
![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)
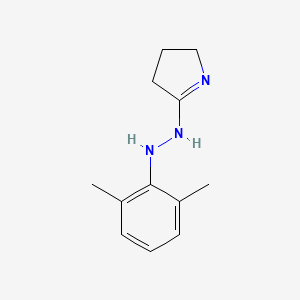
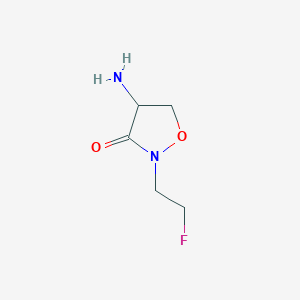
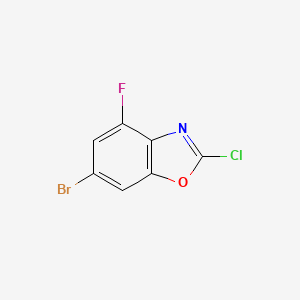
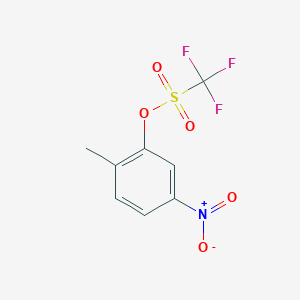
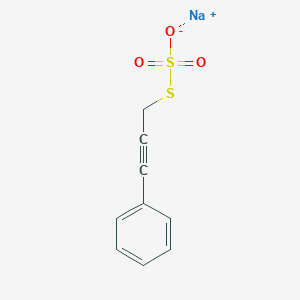
![4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B15204243.png)
